REACTION_CXSMILES
|
C([CH2:4][N:5]1[CH2:10][C:9](=[O:11])[N:8]([CH2:12]C(O)=O)[CH2:7][C:6]1=[O:16])(O)=O.FC(F)(F)S(O)(=O)=O.O1P2[O:31][P:32]3[O:34]P(O2)OP1[O:33]3.[C]=O>O>[P:32]([CH2:4][N:5]1[CH2:10][C:9](=[O:11])[N:8]([CH2:12][P:32]([OH:31])([OH:33])=[O:34])[CH2:7][C:6]1=[O:16])([OH:34])([OH:33])=[O:31] |^3:34|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN1C(CN(C(C1)=O)CC(=O)O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
O1P2OP3OP1OP(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
Afterwards the reaction mixture was stirred for 16 hour at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round-bottom flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
subsequently was heated to 95° C. for 6 hour
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
A white solid precipitated that
|
Type
|
CUSTOM
|
Details
|
was removed by filtration at ambient temperature (yield: 4.35 g)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
P(=O)(O)(O)CN1C(CN(C(C1)=O)CP(=O)(O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |